3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Overview
Description
The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid” are not available, similar compounds such as “3-(4-Fluorophenyl)propionic acid” may be used in the synthesis of 2-oxopiperazine guanidine analog .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propionic acid” includes a fluorophenyl group attached to a propionic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)propionic acid” include a molecular weight of 168.16 and a linear formula of FC6H4CH2CH2CO2H .Scientific Research Applications
- Application : The compound “3-(4-Fluorophenyl)propionic acid” is a chemical reagent used in various chemical reactions .
- Method of Application : As a reagent, it is used in the synthesis of other chemical compounds. The specific method of application would depend on the reaction it is being used in .
- Results or Outcomes : The outcomes of its use would also depend on the specific reaction it is being used in .
- Application : A compound with a similar structure, “[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates”, has been synthesized and studied for its antibacterial and antioxidant activity .
- Method of Application : The compound was synthesized through a series of reactions, starting with the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This was then reacted with various aromatic and heterocyclic aldehydes and reduced with NaBH4 to yield amines. These amines were then converted to oxalates using a solution of oxalic acid in Et2O .
- Results or Outcomes : Some of the synthesized compounds exhibited high antibacterial activity. However, in most cases, they did not neutralize superoxide radicals .
Scientific Field: Chemistry
Scientific Field: Pharmaceutical Chemistry
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSXVLSWICGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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